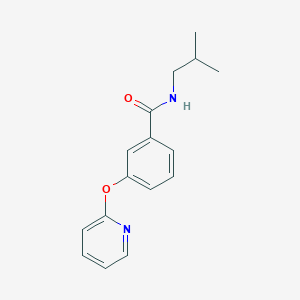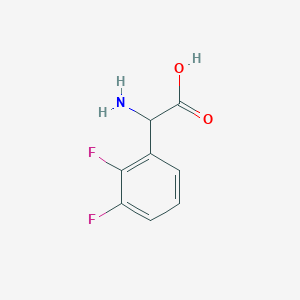
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as SKF-89124, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known to have various biological activities such as anticancer, antipsychotic, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized and analyzed to determine its absolute configuration and crystal structure. The research by Nakahara et al. (1998) demonstrates the synthesis of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with an [a]25 D value of +47.58° in CCl4 and the determination of its crystal structure, indicating the S absolute configuration through X-ray methods (Nakahara et al., 1998).
Pharmacological Potential and Antifertility Effects In earlier research, 1-phenyl-2-phenethyl-1234-tetrahydroisoquinoline hydrochloride was investigated for its nonsteroidal antifertility effects in rats. While primarily considered as an estrogenic compound, certain analogs showed potential as impeded estrogens, highlighting its diverse pharmacological capabilities beyond the scope of antifertility (Paul et al., 1972).
Chemical Synthesis and Alkaloid Production Research into the synthesis of tetrahydroisoquinolines by diastereoselective alkylation has provided valuable insights into producing these compounds, including (+)-corlumine. Huber and Seebach (1987) described a method that significantly contributes to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for developing pharmacologically active alkaloids (Huber & Seebach, 1987).
Anticancer Applications A study on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrated the potential of these compounds in inhibiting cancer cell growth. The research focused on the tetrahydroisoquinoline moiety, known for its presence in biologically active molecules, to develop novel and safer anticancer drugs. This investigation synthesized analogs with various modifications, showing potent cytotoxicity against breast cancer cell lines, offering a promising direction for anticancer drug development (Redda et al., 2010).
Local Anesthetic Activity and Toxicity Evaluation A comprehensive study evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives. This research aimed to find compounds with reduced toxicity and increased therapeutic margins. The study revealed variations in acute toxicity and high local anesthetic activity across the derivatives, suggesting the need for further investigations to optimize these compounds for potential medical applications (Azamatov et al., 2023).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-phenylpropylamine, have been found to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play crucial roles in various physiological processes, including digestion and regulation of cellular functions.
Mode of Action
It’s worth noting that similar compounds, such as phenylpropanolamine, have been characterized as indirect sympathomimetics that induce norepinephrine release, thereby activating adrenergic receptors . This suggests that 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might also interact with its targets in a similar manner.
Biochemical Pathways
It’s plausible that this compound could influence pathways related to the function of its potential targets, such as the proteolytic pathways associated with trypsin enzymes .
Pharmacokinetics
Similar compounds like 3-phenylpropylamine have been found to have unspecified absorption and distribution properties
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18;/h1-5,7-8,10-11,18-19H,6,9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZAWYGDSPIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)
![2-[(4-Fluorophenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B2684038.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)
![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)




![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)
